
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide, also known as EPPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPTC belongs to the class of thiophene-2-carboxamide derivatives, which have been shown to possess various biological activities. In
Wirkmechanismus
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide exerts its biological activities through various mechanisms of action. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases. N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. Additionally, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has been shown to reduce the levels of lipid peroxidation, which is involved in the oxidative stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. It has also been shown to possess low toxicity, which makes it a safe compound to use in lab experiments. However, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has some limitations for lab experiments. It has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo. Additionally, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has a short half-life, which limits its efficacy as a therapeutic agent.
Zukünftige Richtungen
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has several potential future directions for scientific research. It can be further investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide can also be studied for its ability to modulate the immune system and for its potential as an immunomodulatory agent. Additionally, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide can be further optimized to improve its bioavailability and efficacy as a therapeutic agent. Furthermore, the structure-activity relationship of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide can be investigated to design more potent and selective analogs.
Synthesemethoden
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide involves the reaction of 4-ethoxyphenylhydrazine with 4-chloro-3-nitropyridazine, followed by reduction of the nitro group to an amino group with tin (II) chloride. The resulting compound is then reacted with 2-bromoethyl thiophene-2-carboxylate to yield N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide. This synthesis method has been reported in the literature and has been optimized to yield high purity and yield of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has also been studied for its ability to modulate the immune system and for its potential as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-24-15-7-5-14(6-8-15)16-9-10-18(22-21-16)25-12-11-20-19(23)17-4-3-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBQXWKXGNVZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


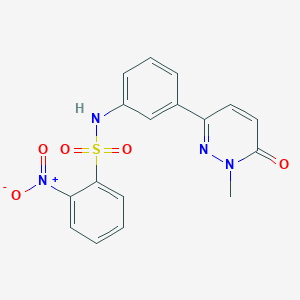
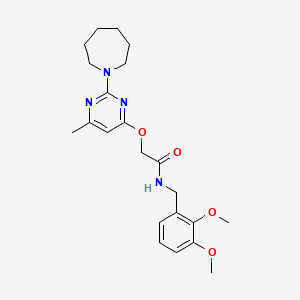
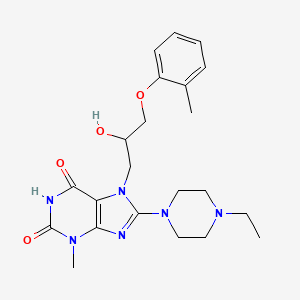
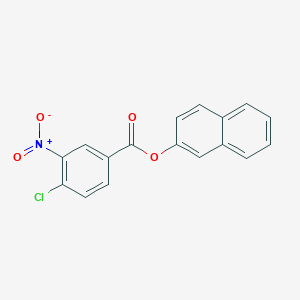
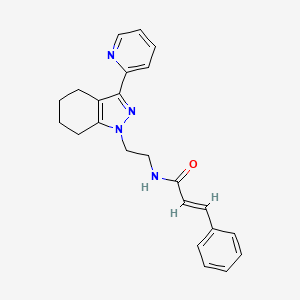

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)
